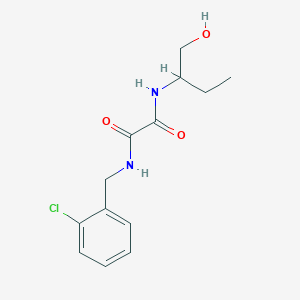
N1-(2-chlorobenzyl)-N2-(1-hydroxybutan-2-yl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-chlorobenzyl)-N2-(1-hydroxybutan-2-yl)oxalamide is an organic compound that features a unique structure combining a chlorobenzyl group and a hydroxybutan-2-yl group linked through an oxalamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-chlorobenzyl)-N2-(1-hydroxybutan-2-yl)oxalamide typically involves the following steps:
Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.
Introduction of the 2-chlorobenzyl group: This step involves the nucleophilic substitution of the oxalamide with 2-chlorobenzyl chloride in the presence of a base such as triethylamine.
Addition of the hydroxybutan-2-yl group: The final step involves the reaction of the intermediate with 1-hydroxybutan-2-amine under mild conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure efficient mixing and reaction control.
Purification steps: such as recrystallization or chromatography to obtain high-purity product.
Quality control measures: to ensure consistency and compliance with regulatory standards.
化学反应分析
Types of Reactions
N1-(2-chlorobenzyl)-N2-(1-hydroxybutan-2-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The oxalamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted benzyl derivatives.
科学研究应用
N1-(2-chlorobenzyl)-N2-(1-hydroxybutan-2-yl)oxalamide has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for designing new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of polymers with unique properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
作用机制
The mechanism of action of N1-(2-chlorobenzyl)-N2-(1-hydroxybutan-2-yl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling.
相似化合物的比较
Similar Compounds
- N1-(2-chlorobenzyl)-N2-(1-hydroxybutan-2-yl)urea
- N1-(2-chlorobenzyl)-N2-(1-hydroxybutan-2-yl)carbamate
Uniqueness
N1-(2-chlorobenzyl)-N2-(1-hydroxybutan-2-yl)oxalamide is unique due to its oxalamide backbone, which imparts distinct chemical and biological properties compared to similar compounds. The presence of both a chlorobenzyl group and a hydroxybutan-2-yl group further enhances its versatility in various applications.
生物活性
N1-(2-chlorobenzyl)-N2-(1-hydroxybutan-2-yl)oxalamide is a synthetic compound with potential applications in medicinal chemistry. This article reviews its biological activity, synthesis, mechanisms of action, and research findings.
Chemical Structure and Synthesis
The chemical structure of this compound is characterized by a chlorobenzyl group and a hydroxybutan-2-yl group linked to an oxalamide backbone. The synthesis typically involves:
- Formation of an Intermediate : Reaction of 2-chlorophenylamine with oxalyl chloride.
- Coupling Reaction : The intermediate is then reacted with 1-hydroxybutan-2-amine under controlled conditions, often in an inert atmosphere using solvents like dichloromethane or tetrahydrofuran .
The biological activity of this compound is attributed to its interaction with specific enzymes or receptors:
- Enzyme Inhibition : The compound may inhibit certain enzymes, leading to altered metabolic pathways.
- Receptor Interaction : It may also bind to receptors, modulating their activity and affecting physiological responses .
Pharmacological Properties
Research has indicated several pharmacological properties:
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases.
- Analgesic Activity : There is potential for analgesic effects, which could be beneficial in pain management .
Case Studies and Experimental Data
A variety of studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:
Comparison with Similar Compounds
This compound can be compared with structurally related compounds to understand its unique properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N1-(4-fluorobenzyl)-N2-(1-hydroxybutan-2-yl)oxalamide | Fluorobenzyl group instead of chlorobenzyl | Enhanced binding affinity; studied for similar pharmacological effects |
| N1-(4-chlorobenzyl)-N2-(1-hydroxybutan-2-yl)oxalamide | Chlorine atom at a different position | Similar anti-inflammatory effects but different receptor interactions |
属性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-(1-hydroxybutan-2-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3/c1-2-10(8-17)16-13(19)12(18)15-7-9-5-3-4-6-11(9)14/h3-6,10,17H,2,7-8H2,1H3,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMOIIWIPZHZPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C(=O)NCC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













